molecular formula C15H24N4O2 B2778666 Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate CAS No. 1178566-52-3

Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2778666
CAS No.: 1178566-52-3
M. Wt: 292.383
InChI Key: UOIMSYSBTIGWJJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate is an organic compound with the molecular formula C15H24N4O2. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate typically involves the reduction of 4-(6-nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester using palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere. This reaction yields the desired compound after purification[2][2].

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility[2][2].

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding N-oxides, while reduction typically results in the formation of amines .

Scientific Research Applications

Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate is used in several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the molecules it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to form stable complexes with various molecular targets makes it valuable in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

tert-butyl 4-[(6-aminopyridin-3-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-12-4-5-13(16)17-10-12/h4-5,10H,6-9,11H2,1-3H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIMSYSBTIGWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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